molecular formula C₆H₁₃NO B1145602 (1S,2S)-2-(aminomethyl)cyclopentan-1-ol CAS No. 1867064-51-4

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol

Cat. No.: B1145602
CAS No.: 1867064-51-4
M. Wt: 115.17
InChI Key:
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Description

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol is a chemical compound with the molecular formula C6H13NO It is a derivative of cyclopentanol, where an aminomethyl group is attached to the second carbon of the cyclopentane ring in the cis configuration

Scientific Research Applications

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

“Cyclopentanol, 2-(aminomethyl)-, cis-” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.

Industrial Production Methods

In an industrial setting, the production of cyclopentanol, 2-(aminomethyl)-, cis- may involve the catalytic hydrogenation of cyclopentene in the presence of an aminomethylating agent. This method allows for the large-scale production of the compound with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentanone derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted cyclopentanol derivatives.

Mechanism of Action

The mechanism by which cyclopentanol, 2-(aminomethyl)-, cis- exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simple cyclic alcohol with the formula C5H10O.

    Cyclopentylamine: A cyclic amine with the formula C5H11N.

    2-Methylcyclopentanol: A methyl-substituted cyclopentanol with the formula C6H12O.

Uniqueness

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring

Properties

IUPAC Name

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORALDSQPSWPRK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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